p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride
CAS No.:
Cat. No.: VC16480260
Molecular Formula: C22H21Cl2N5O
Molecular Weight: 442.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21Cl2N5O |
|---|---|
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | 2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;dihydrochloride |
| Standard InChI | InChI=1S/C22H19N5O.2ClH/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19;;/h1-12,27H,(H3,23,24)(H3,25,26);2*1H |
| Standard InChI Key | AXPHELGHLVUYGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central ether linkage connecting two aromatic rings: a p-amidinophenyl group and a p-(6-amidino-2-indolyl)phenyl moiety. The indole ring system contributes to its planar geometry, while the amidine groups enhance solubility in polar solvents like water (10 mg/mL) . The dihydrochloride salt form improves stability, making it suitable for long-term storage at room temperature .
Key Physical Properties
Table 1 summarizes critical physicochemical data derived from supplier specifications and experimental analyses :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.34 g/mol |
| Solubility | 10 mg/mL in water |
| Storage Conditions | Room temperature |
| Refractive Index () | ~1.71 |
| Appearance | Powder, solid |
The compound’s high amidine content () enables strong hydrogen bonding, influencing its interactions with biological targets such as proteases and nucleic acids .
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the structure suggests a multi-step process involving:
-
Etherification: Coupling p-amidinophenol with a halogenated indole derivative under basic conditions.
-
Amidine Functionalization: Introducing amidine groups via nitrile intermediate reduction or direct amidination .
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .
Recent advances in photochemical synthesis, such as UV–Vis-light-promoted amidinyl radical generation , could streamline production by reducing reliance on harsh reagents.
Applications in Research and Industry
Pharmaceutical Development
The compound’s amidine groups exhibit affinity for serine proteases, making it a candidate for anticoagulant and anticancer therapies . Preliminary studies suggest inhibitory effects on trypsin-like enzymes, though clinical data remain limited.
Antimicrobial Agents
Its cationic nature disrupts microbial membranes, showing efficacy against Gram-positive bacteria and fungi . Table 2 highlights potential antimicrobial applications:
| Application | Mechanism | Target Organisms |
|---|---|---|
| Antibacterial | Membrane disruption | Staphylococcus aureus |
| Antifungal | Cell wall synthesis inhibition | Candida albicans |
Diagnostic Reagents
As a fluorescent tracer (reported dye content: ~90%), it aids in neuronal imaging and protein staining . Its indole core emits in the blue spectrum, compatible with standard microscopy setups.
Material Science
Researchers are exploring its use in conductive polymers and metal-organic frameworks (MOFs), leveraging its π-conjugated system for electron transport .
Emerging Research Directions
Enzyme Inhibition Studies
Ongoing work focuses on optimizing its selectivity for disease-associated proteases, such as thrombin and factor Xa, to minimize off-target effects .
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